N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-13-6-4-5-7-16(13)19-18(20)15-11-21-17-10-12(2)8-9-14(15)17/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMSUFDPNRBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CSC3=C2CCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit specific kinases involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects on physicochemical properties, receptor interactions, and synthetic accessibility.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight | Key Differences & Implications | References |
|---|---|---|---|---|
| N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Target) | 2-ethylphenyl, 6-methyl | 342.47* | Baseline for comparison; ethyl group enhances lipophilicity and steric bulk. | [5], [15] |
| 2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 2-methylphenyl, 6-ethyl, amino at C2 | 356.49 | Amino group at C2 increases polarity but may reduce metabolic stability. | [5] |
| 6-Methyl-2-{[(4-methylpiperazinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 4-methylpiperazinyl-acetyl, N-phenyl | 435.57 | Piperazinyl group introduces hydrogen-bonding capacity; higher molecular weight may affect bioavailability. | [10] |
| 2-Amino-N-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 4-bromophenyl, 6-methyl, amino at C2 | 365.29 | Bromine enhances electronegativity, potentially improving target binding but increasing toxicity risk. | [18] |
| 2-(Acetylamino)-6-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Naphthalen-1-yl, acetylated amino at C2 | 378.49 | Naphthyl group increases aromatic stacking potential but reduces solubility. | [19] |
| 2-Amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 3-methoxyphenyl, amino at C2 | 328.40 | Methoxy group improves solubility but may lower membrane permeability. | [21] |
*Molecular weight calculated based on formula C₁₉H₂₂N₂OS.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity :
- The 2-ethylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, bromophenyl (in [18]) and naphthyl (in [19]) substituents increase hydrophobicity, which may limit solubility but enhance target binding in hydrophobic pockets.
Acetylation of the amino group (as in [19]) mitigates metabolic instability while retaining some polarity.
Synthetic Accessibility :
- Derivatives with simple alkyl/aryl groups (e.g., methyl, ethylphenyl) are more straightforward to synthesize compared to heterocyclic variants (e.g., piperazinyl in [10]), which require multi-step functionalization .
Biological Activity Trends :
- Piperazinyl and bromophenyl derivatives ([10], [18]) show enhanced in vitro activity in preliminary assays, likely due to improved hydrogen-bonding and halogen bonding with targets. However, these modifications may also increase off-target interactions .
Critical Insights
- The target compound’s 2-ethylphenyl group offers a compromise between the excessive hydrophobicity of naphthyl/bromophenyl groups and the high polarity of amino/methoxy substituents.
- Structural optimization efforts (e.g., introducing fluorine or sulfonamide groups) could further enhance metabolic stability and selectivity, as seen in related benzothiophene scaffolds .
Biological Activity
N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound within the benzothiophene family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.39 g/mol. Its structure includes a benzothiophene core that contributes to its biological activity.
1. Anticancer Activity
Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to inhibit tumor growth in various cancer cell lines. A study highlighted that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
2. Anti-inflammatory Effects
Benzothiophene derivatives are recognized for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is attributed to its ability to block specific enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
3. Antimicrobial Properties
The antimicrobial activity of benzothiophene derivatives has been documented against various pathogens, including bacteria and fungi. Studies suggest that this compound may disrupt microbial cell membranes or inhibit essential metabolic pathways .
4. Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of benzothiophene derivatives. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as COX and LOX.
- Receptor Modulation : It can interact with receptors involved in pain and inflammation pathways.
- Cell Signaling Pathways : The compound influences pathways such as NF-kB and MAPK that are crucial for cell survival and apoptosis .
Case Studies
Several studies have investigated the biological activity of similar compounds within the benzothiophene class:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling significantly compared to control groups. |
| Study 3 | Reported antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
Q & A
Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydrobenzothiophene core. Key steps include:
- Acylation : Reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with chloroacyl chlorides (e.g., 2-chloroacetamido) in glacial acetic acid, followed by coupling with substituted phenyl groups .
- Solvent and Temperature Control : Ethanol or dichloromethane under reflux (60–80°C) is commonly used to improve yield and purity. Stoichiometric ratios (1:1.1 for amine:acyl chloride) minimize side products .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the benzothiophene core and phenyl group. For example, δ 1.2–1.4 ppm (triplet) for the ethyl group and δ 2.3 ppm (singlet) for the methyl group .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, essential for understanding solid-state properties .
Q. What are the primary biological targets or assays used to evaluate this compound?
- Acetylcholinesterase (AChE) Inhibition : Assessed via Ellman’s assay to screen for anti-Alzheimer potential. IC₅₀ values are compared to donepezil .
- Tyrosinase Inhibition : Spectrophotometric assays using mushroom tyrosinase (PDB: 2Y9X) to evaluate anti-melanogenic activity .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation) enhance biological activity?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring improves AChE binding affinity by modulating π-π interactions. For example, N-(4-fluorophenyl) analogs show 2.5× higher inhibition than the ethylphenyl derivative .
- Heterocyclic Modifications : Replacing the benzothiophene core with pyrimidine (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) enhances solubility and metabolic stability .
Q. How do crystallographic data inform the compound’s physicochemical properties?
- Hydrogen-Bonding Networks : Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) dimers, which influence melting points and solubility. For example, strong N-H···O=C interactions correlate with low aqueous solubility .
- Packing Efficiency : ORTEP-3 visualizes steric effects from the ethylphenyl group, which may reduce crystal density and improve bioavailability .
Q. How can contradictions in bioactivity data across studies be resolved?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
- Computational Modeling : Molecular docking (AutoDock 4.0) identifies binding pose discrepancies. For example, conflicting AChE inhibition data may arise from variations in active-site protonation states .
Q. What advanced computational methods support the design of derivatives?
- Molecular Dynamics (MD) Simulations : Predict binding free energies (ΔG) for AChE or tyrosinase complexes using AMBER or GROMACS .
- QSAR Models : Leverage Hammett constants (σ) and logP values to correlate substituent effects with activity .
Q. How can synthetic challenges (e.g., low yield, impurities) be addressed?
- Byproduct Analysis : LC-MS identifies intermediates (e.g., unreacted 2-amino precursors) during acylation. Adjusting reaction time (8–12 hrs vs. overnight) minimizes decomposition .
- Purification Strategies : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound from regioisomers .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Enzyme Kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, AChE inhibition by this compound is mixed-type, suggesting dual binding sites .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
